2-[(Carboxymethyl)thio]benzoic acid

Catalog No.
S661079
CAS No.
135-13-7
M.F
C9H8O4S
M. Wt
212.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(Carboxymethyl)thio]benzoic acid

CAS Number

135-13-7

Product Name

2-[(Carboxymethyl)thio]benzoic acid

IUPAC Name

2-(carboxymethylsulfanyl)benzoic acid

Molecular Formula

C9H8O4S

Molecular Weight

212.22 g/mol

InChI

InChI=1S/C9H8O4S/c10-8(11)5-14-7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)

InChI Key

GMBZSYUPMWCDGK-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)O

The exact mass of the compound 2-[(Carboxymethyl)thio]benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5347. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-[(Carboxymethyl)thio]benzoic acid (CAS 135-13-7) is a bifunctional organosulfur building block featuring a thioether linkage bridging a benzoic acid core and an acetic acid moiety. Commercially, it is highly valued as a direct, pre-assembled precursor for the synthesis of benzo[b]thiophene derivatives, most notably thioindoxyl (benzo[b]thiophen-3(2H)-one), which is a critical intermediate for thioindigo dyes and various pharmaceutical agents. Its dual carboxylic acid groups also make it a versatile multidentate ligand in coordination chemistry. Procuring this specific compound allows facilities to bypass hazardous upstream alkylation steps, offering a streamlined, higher-yield pathway to complex bicyclic systems [1].

Substituting 2-[(Carboxymethyl)thio]benzoic acid with its immediate precursor, thiosalicylic acid, introduces significant process inefficiencies. Using thiosalicylic acid requires an initial alkylation step with highly corrosive chloroacetic acid, adding safety risks, reagent costs, and an extra purification cycle to remove unreacted starting materials and salts. Conversely, substituting with 2-(methylthio)benzoic acid completely abolishes the ability to undergo intramolecular cyclization to form the essential 5-membered thiophene ring, as it lacks the terminal carboxylate required for ring closure. Thus, for benzo[b]thiophene synthesis, the exact pre-alkylated dicarboxylic structure of 135-13-7 is non-negotiable[1].

Elimination of Alkylation Bottlenecks in Benzo[b]thiophene Synthesis

In the standard industrial synthesis of benzo[b]thiophen-3(2H)-one (thioindoxyl), using 2-[(Carboxymethyl)thio]benzoic acid as the starting material allows for direct cyclization (e.g., via alkali fusion or acetic anhydride) in a single step. In contrast, starting from the baseline precursor thiosalicylic acid requires a two-step sequence involving alkylation with chloroacetic acid followed by cyclization. Procuring the pre-assembled 135-13-7 eliminates the 15-20% yield loss typically associated with the alkylation and subsequent isolation steps, while also removing the need to handle highly toxic chloroacetic acid in the downstream facility[1].

Evidence DimensionSynthesis steps to thioindoxyl and associated yield retention
Target Compound Data1-step cyclization; ~100% of alkylation yield loss bypassed
Comparator Or BaselineThiosalicylic acid (2 steps; incurs ~15-20% alkylation yield loss)
Quantified DifferenceEliminates 1 synthesis step and recovers 15-20% yield
ConditionsIndustrial or bench-scale synthesis of benzo[b]thiophen-3(2H)-one

Procuring the pre-alkylated compound streamlines manufacturing workflows and reduces hazardous chemical inventory.

Obligate Carboxyl Requirement for Intramolecular Cyclization

The formation of the benzo[b]thiophene core requires an activated carbon center to attack the aromatic ring. 2-[(Carboxymethyl)thio]benzoic acid provides this via its terminal acetic acid moiety, which can be converted to an acyl chloride or anhydride to facilitate ring closure. A close structural analog, 2-(methylthio)benzoic acid, lacks this terminal carboxyl group and therefore exhibits 0% conversion to the desired bicyclic thioindoxyl system under identical cyclization conditions, instead remaining unreactive or undergoing intermolecular side reactions [1].

Evidence DimensionYield of bicyclic benzo[b]thiophene product
Target Compound Data>85% conversion to bicyclic benzo[b]thiophene system
Comparator Or Baseline2-(methylthio)benzoic acid (0% conversion to bicyclic system)
Quantified DifferenceAbsolute requirement of the carboxymethyl group for cyclization
ConditionsStandard cyclization conditions (e.g., acetic anhydride/sodium acetate or alkali fusion)

Demonstrates that the specific carboxymethylthio substitution is structurally mandatory for producing fused thiophene intermediates.

Enhanced Denticity for Stable Coordination Polymer Formation

In the design of metal-organic frameworks (MOFs) and coordination polymers, the number of binding sites dictates structural stability and dimensionality. 2-[(Carboxymethyl)thio]benzoic acid acts as a versatile multidentate ligand, utilizing both its benzoic and acetic carboxylate groups, as well as the thioether sulfur, to bridge multiple metal centers. In contrast, thiosalicylic acid offers only a single carboxylate and a thiol/thiolate, typically resulting in lower-dimensionality discrete complexes or less thermally stable networks compared to the robust 2D or 3D frameworks enabled by the dicarboxylic nature of 135-13-7[1].

Evidence DimensionLigand denticity and framework dimensionality
Target Compound Data3 functional binding groups (2x carboxylate, 1x thioether); supports 2D/3D polymers
Comparator Or BaselineThiosalicylic acid (2 binding sites; typically forms 0D/1D complexes)
Quantified DifferenceAddition of one carboxylate binding site enables higher-order dimensionality
ConditionsSolvothermal synthesis of metal-organic frameworks

For materials scientists, the dual carboxylate functionality is critical for engineering stable, multi-dimensional coordination networks.

Precursor for Thioindigo Dyes and Pigments

Because 2-[(Carboxymethyl)thio]benzoic acid can be directly cyclized to thioindoxyl without the need for toxic chloroacetic acid alkylation steps, it is a highly efficient procurement choice for the industrial synthesis of thioindigo dyes. Its pre-assembled structure ensures high-throughput conversion and reduces hazardous waste in dye manufacturing facilities [1].

Synthesis of Pharmaceutical Benzo[b]thiophene Intermediates

The compound's ability to undergo efficient intramolecular ring closure makes it a highly effective building block for pharmaceutical discovery, particularly for synthesizing biologically active benzo[b]thiophene derivatives used in modulating estrogen receptors or inhibiting specific enzymes[2].

Ligand for Multidimensional Coordination Polymers

Leveraging its dual carboxylate groups and flexible thioether linkage, this compound is structurally suited for materials science research focused on synthesizing stable 2D and 3D metal-organic frameworks (MOFs) for catalysis or gas sorption applications [3].

XLogP3

1.6

UNII

P2T1UOX9U3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

135-13-7

Wikipedia

Benzoic acid, (2-carboxymethylthio)-

Dates

Last modified: 08-15-2023

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